molecular formula C9H12ClNO2 B2885239 (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride CAS No. 2227802-78-8

(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride

Cat. No.: B2885239
CAS No.: 2227802-78-8
M. Wt: 201.65
InChI Key: VZHYSHIRJPLOCF-QRPNPIFTSA-N
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Description

(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a dihydro-benzopyran ring, and a hydrochloride salt, which enhances its solubility in water.

Scientific Research Applications

(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for this compound indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its solubility as a hydrochloride salt also enhances its applicability in aqueous environments .

Properties

IUPAC Name

(4S)-4-amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8-3-4-12-9-2-1-6(11)5-7(8)9;/h1-2,5,8,11H,3-4,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHYSHIRJPLOCF-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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